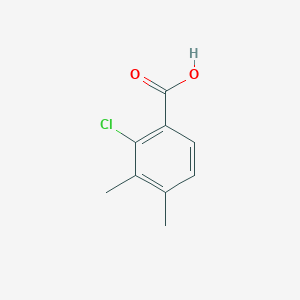

2-Chloro-3,4-dimethylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Oxidation: Compounds with oxidized methyl groups.

Reduction: Alcohol derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-3,4-dimethylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in the development of drugs targeting specific biological pathways. A notable application is its role in synthesizing compounds that inhibit gene transcription related to cancer progression.

Case Study: Gene Transcription Inhibition

A study highlighted the synthesis of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, which utilize this compound as a precursor. These compounds demonstrated potent inhibition of Rho/MRTF/SRF-mediated gene transcription, indicating their potential as therapeutic agents against cancer . The structure-activity relationship (SAR) studies revealed that modifications at various positions significantly affected biological activity, underscoring the importance of the compound in medicinal chemistry.

Organic Synthesis

The compound is widely utilized in organic synthesis due to its reactivity stemming from both the carboxylic acid group and the chlorine substituent. It can participate in various chemical reactions, including:

- Amination Reactions : The chlorine atom can be replaced with amine groups through nucleophilic substitution reactions.

- Esterification : The carboxylic acid functionality allows for ester formation with alcohols, leading to various useful derivatives.

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for creating novel catalysts or functional materials.

Comparison with Related Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Chloro-3,4-dimethoxybenzoic acid | C₉H₉ClO₄ | Contains methoxy groups instead of methyl groups |

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | Lacks one methyl group; different position of Cl |

| 2-Methyl-3-chlorobenzoic acid | C₈H₇ClO₂ | Similar structure but different substitution pattern |

The presence of both chlorine and two methyl groups distinguishes this compound from its analogs and potentially enhances its reactivity and biological activity compared to compounds with fewer substituents or different functional groups.

Mecanismo De Acción

The mechanism of action of 2-chloro-3,4-dimethylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the context of its use.

Comparación Con Compuestos Similares

- 2-Chloro-4-methylbenzoic acid

- 3-Chloro-2,4-dimethylbenzoic acid

- 2,4-Dimethylbenzoic acid

Comparison: 2-Chloro-3,4-dimethylbenzoic acid is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.

Actividad Biológica

2-Chloro-3,4-dimethylbenzoic acid (CAS No. 67648-13-9) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic ring and two methyl groups, which may influence its interaction with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Structure : The compound consists of a benzene ring substituted with a chlorine atom and two methyl groups at the 3 and 4 positions, along with a carboxylic acid group.

Antimicrobial Activity

Research indicates that chlorinated benzoic acids possess antimicrobial properties. A study evaluating various benzoic acid derivatives found that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal fibroblast cells .

| Cell Line | IC50 (µM) | Viability (%) at 10 µM |

|---|---|---|

| A2058 (melanoma) | 8.5 | 40 |

| Hep-G2 (liver) | >100 | 95 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Protein Degradation Pathways : Studies suggest that this compound may enhance the activity of proteasomal and autophagic pathways in human fibroblasts, which are crucial for cellular homeostasis .

- Interaction with Enzymes : Molecular docking studies indicate that it may bind effectively to cathepsins B and L, enzymes involved in protein degradation .

Case Studies

A notable investigation into the biological effects of benzoic acid derivatives highlighted the role of structural modifications on their activity. The study found that the presence of halogen substituents significantly enhanced the compounds' ability to activate proteolytic pathways .

Additionally, another study focused on the synthesis and evaluation of related compounds showed that modifying the position of substituents on the aromatic ring could lead to varying levels of biological activity. For instance, derivatives with additional methyl groups displayed improved cytotoxicity against certain cancer cell lines compared to their non-methylated counterparts .

Propiedades

IUPAC Name |

2-chloro-3,4-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHOMAQRCKLSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.